![molecular formula C20H14N2NaO4S B1143368 Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate CAS No. 1248-18-6](/img/structure/B1143368.png)
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a chemical compound with the molecular formula C20H13N2NaO4S . It appears as a yellow light red solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Aminonaphthalene-1-sulfonic acid and 2-Naphthol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15 (13)19 (18)22-21-17-11-9-14-6-2-4-8-16 (14)20 (17)27 (24,25)26;/h1-12,23H, (H,24,25,26);/q;+1/p-1/b22-21+; .Physical And Chemical Properties Analysis
This compound has poor resistance to organic solvents but better resistance to acids and alkalis . It has a molecular weight of 400.39 .Scientific Research Applications
Aggregation and Gelation Studies
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate and its variants are studied for their aggregation and gelation properties. These azo dyes demonstrate unique behaviors in solutions, such as forming gelatinous structures under certain conditions and concentrations, influenced by the presence of different substituents like fluoro, ethyl, and alkyl groups. These properties are significant in understanding the dye's behavior in various industrial and scientific applications (Hamada, Miyawaki, & Jaung, 2005).
Dye Degradation Studies
The degradation behavior of this class of azo dyes, especially when interacting with agents like sodium hypochlorite, is of considerable interest. These studies are vital for understanding the stability of the dyes in different environments and the effects of various surfactants on their degradation rates (Hamada, Nishizawa, Yoshida, & Mitsuishi, 1998).
Molecular Structure and Spectral Analysis
The molecular structures of azo dyes similar to this compound are predicted and studied using advanced techniques like Density Functional Theory. These analyses are essential for applications in optoelectronics, such as the development of polarizing films and understanding the dyes' electronic excitation properties (Shahab et al., 2016).
Coordination Compounds and Polymer Applications
Research has been conducted on the formation of coordination compounds using azo dyes and polystyrene, exploring their potential applications in creating novel materials with specific chemical and physical properties (Kumar, Syamal, Jaipal, & Gupta, 2007).
Hydrolysis Studies
Studies on the hydrolysis of similar naphthalenesulphonic acids have been conducted, which is crucial for understanding their behavior and transformation in industrial effluents, providing insights into environmental impact and treatment strategies (Rossinelli, Thies, & Richarz, 2007).
Sorption Behavior Studies
The sorption behavior of these dyes, especially in interaction with materials like silk fibre, has been explored. Understanding how these dyes bind to various substrates is fundamental for applications in textile dyeing and material science (Qian, Hamada, & Mitsuishi, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Sodium lithol, also known as Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate or Lithol Red, is an azo dye pigment . It is most commonly associated with the printing industry, where it has been, and still is, used for low-cost printing inks . Its primary targets are the materials it is applied to, such as paper, textiles, and other surfaces. The compound imparts a vibrant red color to these materials.
Mode of Action
The mode of action of Sodium lithol involves its interaction with light and the material it is applied to. When light strikes the pigment, it absorbs certain wavelengths and reflects others. The reflected light is what we perceive as the color of the pigment. In the case of Sodium lithol, it reflects light in the red part of the spectrum, giving it its characteristic red color .
Biochemical Pathways
When the pH is lowered, the resin precipitates onto the pigment surface .
Pharmacokinetics
The pharmacokinetic properties of Sodium lithol, such as absorption, distribution, metabolism, and excretion (ADME), are not typically relevant in the same way they would be for a drug. This is because Sodium lithol is not designed to be ingested or absorbed into the body. Instead, it is applied to surfaces for coloration purposes. If accidentally ingested or inhaled, sodium lithol could potentially be absorbed into the body, distributed via the bloodstream, metabolized by the liver, and excreted via the kidneys or respiratory system .
Result of Action
The primary result of Sodium lithol’s action is the imparting of a vibrant red color to the materials it is applied to. This is due to its interaction with light and its ability to reflect light in the red part of the spectrum .
Action Environment
The action of Sodium lithol can be influenced by various environmental factors. For instance, exposure to high levels of light can lead to fading of the pigment . The pH of the environment can also affect the stability of Sodium lithol. For example, when the pH is lowered, the resin precipitates onto the pigment surface . Furthermore, the presence of other chemicals can affect the stability and coloration properties of Sodium lithol .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the diazotization of 2-amino-1-naphthalenesulfonic acid followed by coupling with 2-naphthol. The resulting product is then treated with sodium hydroxide to form the final compound.", "Starting Materials": [ "2-amino-1-naphthalenesulfonic acid", "2-naphthol", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-amino-1-naphthalenesulfonic acid in hydrochloric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite to the above solution and stir for 30 minutes to form a diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide and cool the solution to 0°C.", "Add the diazonium salt solution to the above solution and stir for 1 hour to form the azo compound.", "Add sodium hydroxide to the above solution to form the final product, Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate.", "Filter the solution and wash the solid with water.", "Dry the solid and recrystallize from water to obtain pure Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate." ] } | |
CAS RN |
1248-18-6 |
Molecular Formula |
C20H14N2NaO4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
InChI Key |
OOXCWLHRJLDZJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



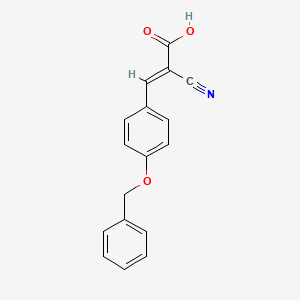
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
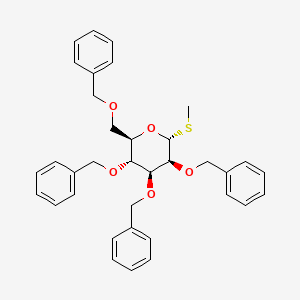
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
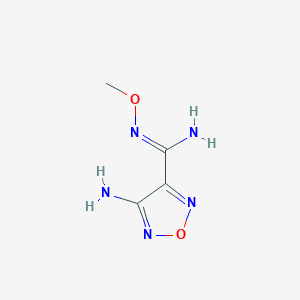
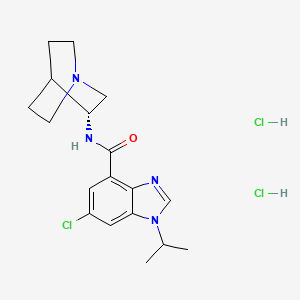


![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
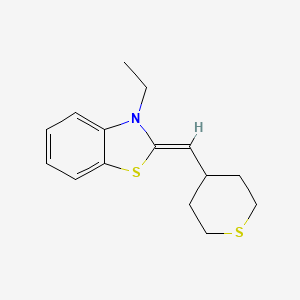
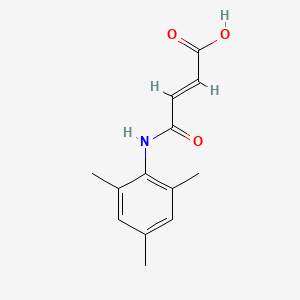
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)